N-(吡啶-3-基甲基)环庚胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(pyridin-3-ylmethyl)cycloheptanamine and related compounds involves complex reactions where cyclohexylamine reacts with specific aldehydes, leading to products through nucleophilic substitution or condensation followed by hydrolysis, depending on the substituents involved. These processes illustrate the compound's versatile reactivity and the influence of substituents on the reaction pathways (Orrego Hernandez et al., 2015).

Molecular Structure Analysis

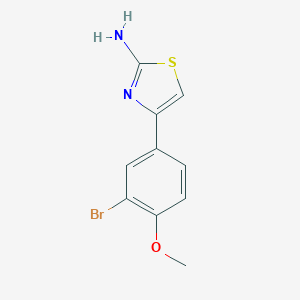

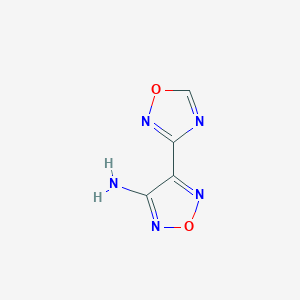

The molecular structures of isomeric compounds related to N-(pyridin-3-ylmethyl)cycloheptanamine show effective conformations between the pyridine rings and the bridging cyclohexane rings, dominated by C–H⋯N pyridine interactions. These interactions lead to the formation of linear chains, three-dimensional networks, or layer structures, depending on the specific isomers, indicating the structural flexibility and the significant role of intermolecular interactions in determining the crystal packing (Lai, Mohr, & Tiekink, 2006).

Chemical Reactions and Properties

N-(pyridin-3-ylmethyl)cycloheptanamine undergoes various chemical reactions, including cycloadditions and nucleophilic substitutions, leading to diverse products with potential applications in optical materials due to their luminescent properties. These reactions are influenced by positional isomerism of the ligands, demonstrating the compound's chemical versatility (Cheng et al., 2013).

Physical Properties Analysis

The analysis of physical properties, such as crystal packing, intermolecular interactions, and hydrogen bonding, reveals the impact of these factors on the stability and structure of N-(pyridin-3-ylmethyl)cycloheptanamine derivatives. These properties are crucial for understanding the compound's behavior in different environments and its potential for further chemical modifications (Nisar et al., 2011).

Chemical Properties Analysis

The chemical properties of N-(pyridin-3-ylmethyl)cycloheptanamine derivatives, such as reactivity towards specific reagents, potential for forming hydrogen bonds, and participation in cycloaddition reactions, underline the compound's utility in synthesizing structurally diverse and functionally rich molecules. These properties are pivotal for exploring new chemical spaces and developing novel compounds with desired biological or physical characteristics (Jayarajan et al., 2019).

科学研究应用

化学和催化应用

吡啶衍生物,包括N-(吡啶-3-基甲基)环庚胺,以其在有机合成和催化中的多功能性而闻名。它们在金属配合物形成中起着关键的中间体和配体作用,这对于不对称催化和合成至关重要。与吡啶结构密切相关的杂环N-氧基团已经显示出在药物开发和各种催化过程中具有重要潜力,因为它能参与金属配合物的形成,并在有机反应中充当催化剂(Li et al., 2019)。

药用应用

吡啶衍生物展示了广泛的生物活性,使其成为药物化学中开发新治疗剂的关键研究对象。已发现它们具有抗真菌、抗菌、抗氧化、镇痛、抗帕金森病和抗癌等性质。具体来说,基于吡啶的化合物已被评估其在分析化学中作为化学传感器的潜力,展示了在检测各种离子和物种方面的高效性,这对于环境、农业和生物应用至关重要(Abu-Taweel et al., 2022)。

此外,吡啶骨架在抗病毒剂的开发中显示出潜力。吡啶的衍生物已根据其结构进行分类,并针对其在抗多种病毒活性方面进行评估,包括HIV、HCV、HBV、RSV和CMV。它们的作用方式包括抑制病毒酶、干扰病毒DNA和RNA复制,以及阻止病毒进入细胞,突显了吡啶衍生物作为抗病毒剂的潜力(Alizadeh & Ebrahimzadeh, 2021)。

农药应用

除了医药和催化应用外,基于吡啶的化合物还被用于农药。它们在杀菌剂、杀虫剂和除草剂等农药中发挥着关键作用。在发现基于吡啶的农药时所使用的中间体衍生方法已经提高了在这一领域发现新化合物的效率。这种方法旨在满足不断变化的市场需求,并解决开发有效农药以保护作物和确保食品安全所面临的挑战(Guan et al., 2016)。

未来方向

属性

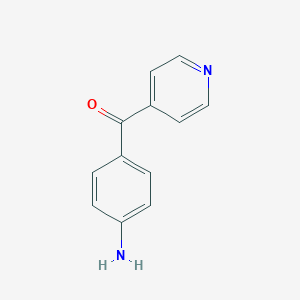

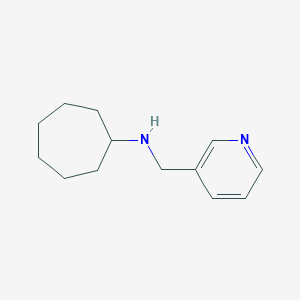

IUPAC Name |

N-(pyridin-3-ylmethyl)cycloheptanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-2-4-8-13(7-3-1)15-11-12-6-5-9-14-10-12/h5-6,9-10,13,15H,1-4,7-8,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTRVXHDWFVARHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NCC2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405963 |

Source

|

| Record name | N-(pyridin-3-ylmethyl)cycloheptanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pyridin-3-ylmethyl)cycloheptanamine | |

CAS RN |

179055-42-6 |

Source

|

| Record name | N-(pyridin-3-ylmethyl)cycloheptanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。